molecular formula C7H8BrN3 B13703469 3-(1-Azetidinyl)-6-bromopyridazine CAS No. 1049729-87-4

3-(1-Azetidinyl)-6-bromopyridazine

Cat. No.: B13703469
CAS No.: 1049729-87-4
M. Wt: 214.06 g/mol
InChI Key: GXIIFMJIXJVYKU-UHFFFAOYSA-N
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Description

3-(1-Azetidinyl)-6-bromopyridazine is a heterocyclic compound that features both an azetidine ring and a bromopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Azetidinyl)-6-bromopyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-propanol with ethyl acrylate, followed by cyclization using thionyl chloride . The reaction conditions often require careful control of temperature and the use of solvents such as chloroform and N,N-dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Azetidinyl)-6-bromopyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the azetidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are commonly used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can lead to different oxidation states of the azetidine ring.

Mechanism of Action

The mechanism of action of 3-(1-Azetidinyl)-6-bromopyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Azetidinyl)-6-bromopyridazine is unique due to its specific combination of an azetidine ring and a bromopyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

1049729-87-4

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

3-(azetidin-1-yl)-6-bromopyridazine

InChI

InChI=1S/C7H8BrN3/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2

InChI Key

GXIIFMJIXJVYKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NN=C(C=C2)Br

Origin of Product

United States

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